N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound featuring a unique triazole-thiophene moiety linked to a benzo[d]thiazole carboxamide framework
Mechanism of Action
Target of Action
Compounds containing a thiophene ring, such as “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide”, have been found to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
Many thiophene derivatives are known to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways, including those involved in inflammation, microbial growth, and cancer .
Pharmacokinetics
Many thiophene derivatives are known to have good bioavailability and are able to cross biological membranes .
Result of Action
Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Many factors can influence the action of a compound, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step procedures that include:
Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole: : Using azide-alkyne cycloaddition (often referred to as the 'click reaction'), where an alkyne and an azide react under copper(I)-catalyzed conditions.
Attachment to benzo[d]thiazole carboxamide: : This step involves amide coupling between benzo[d]thiazole-6-carboxylic acid and the intermediate from the first step, generally facilitated by coupling agents like EDC or DCC.
Industrial Production Methods
In an industrial setting, these reactions might be optimized for higher yields and purity, often using automated continuous flow systems to enhance reaction control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the sulfur atom of the benzo[d]thiazole ring or the thiophene ring.
Reduction: : Possible reduction of the triazole ring.
Substitution: : Electrophilic or nucleophilic substitution can occur at various positions of the benzo[d]thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents for electrophilic substitution, or strong bases/acids for nucleophilic substitution.
Major Products Formed
Oxidation products: : Sulfoxides or sulfones if the sulfur atom is targeted.
Reduction products: : Reduced triazole derivatives.
Substitution products: : Varied, depending on the substituents introduced.
Scientific Research Applications
N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide has shown promise in several fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as a bioactive compound in enzyme inhibition or receptor modulation studies.
Medicine: : Explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: : Utilized in materials science for developing novel polymers or as a component in organic electronics.
Comparison with Similar Compounds
N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of triazole, thiophene, and benzo[d]thiazole moieties. Similar compounds include:
N-((1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide: : Lacks the thiophene ring.
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: : Does not include the benzo[d]thiazole framework.
This compound stands out due to the precise way its diverse functional groups combine, influencing its reactivity and applications in unique ways.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(10-3-4-12-13(6-10)23-9-17-12)16-7-11-8-20(19-18-11)14-2-1-5-22-14/h1-6,8-9H,7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSLNRXRDJIBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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